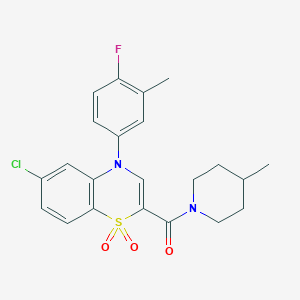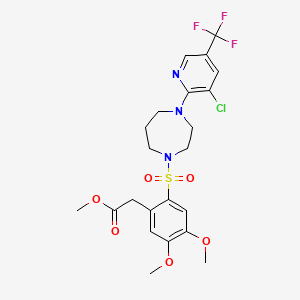
Methyl 2-(2-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)-4,5-dimethoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)-4,5-dimethoxyphenyl)acetate is a useful research compound. Its molecular formula is C22H25ClF3N3O6S and its molecular weight is 551.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on related sulfonyl compounds highlights innovative synthesis techniques and characterizations of complex molecules. For instance, the synthesis and coordination of phosphinoferrocene sulfonate anions demonstrate advanced methodologies in organometallic chemistry, potentially relevant to the compound for its synthesis or modification (Zábranský et al., 2018). Similarly, the development of sulfoximine-assisted catalytic processes provides a glimpse into the compound's potential use in facilitating specific bromination and chlorination reactions, enhancing functional group diversity (Rit et al., 2014).
Analytical Methodologies
The analytical approaches for sulfonylurea herbicides, involving gas chromatography and the formation of stable derivatives, indicate the potential for employing related techniques in analyzing the compound's structure and reactivity under various conditions (Klaffenbach et al., 1993). Such methodologies could be adapted for detailed study of the compound's behavior in biological or environmental matrices.
Heterocyclic Chemistry
The research on heterocyclic fused dihydrothiophene S,S-dioxides as precursors to o-quinodimethanes opens avenues for exploring the compound's utility in constructing novel heterocyclic frameworks, potentially useful in drug discovery or material science (Chaloner et al., 1992).
Polymer Synthesis
Insights into the synthesis of optically active poly(azo-ester-imide)s via interfacial polycondensation suggest a pathway for utilizing the compound in developing new polymeric materials with specific optical properties or thermal stabilities (Hajipour et al., 2009).
Catalytic Applications
The preparation and application of diphenyl-β-(trifluoromethyl)vinylsulfonium triflate in synthesizing cyclopropane derivatives highlight potential catalytic uses of the compound in creating structurally complex molecules with high yields, relevant to medicinal chemistry and synthetic organic chemistry (Kasai et al., 2012).
Eigenschaften
IUPAC Name |
methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]-4,5-dimethoxyphenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF3N3O6S/c1-33-17-9-14(10-20(30)35-3)19(12-18(17)34-2)36(31,32)29-6-4-5-28(7-8-29)21-16(23)11-15(13-27-21)22(24,25)26/h9,11-13H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIQIJCWKLNKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF3N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2954002.png)
![N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2954004.png)
![N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954008.png)
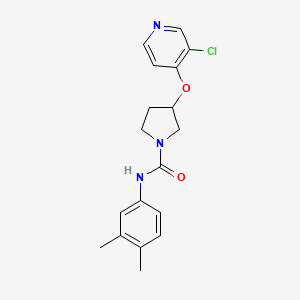
![1-Iodo-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2954011.png)
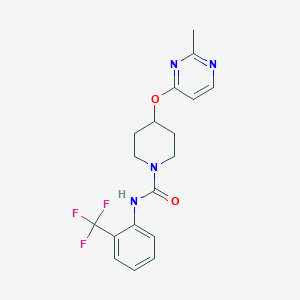
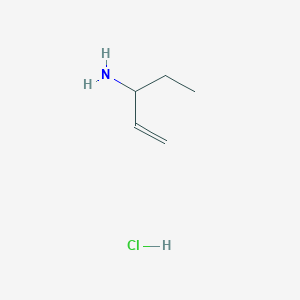
![N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2954014.png)

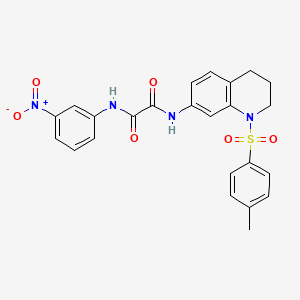
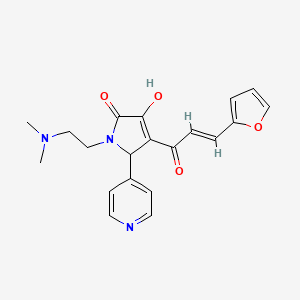
![1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954021.png)
